![molecular formula C9H14O4 B1270425 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione CAS No. 62018-49-9](/img/structure/B1270425.png)
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione
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Description
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as TBMD, is an important organic compound widely used in scientific research. It is a colorless, odorless, and crystalline solid, with a melting point of 120°C and a boiling point of 230°C. TBMD has a wide range of applications in the laboratory, including synthesis, analysis, and experimentation.
Scientific Research Applications
Novel Synthesis Techniques and Reaction Mechanisms
- Synthesis of Digermene from Disilene : A study described the synthesis of trans-1,2-dichloro-1,2,3,4-tetrakis[di-tert-butyl(methyl)silyl]-3Delta-1,2,3,4-disiladigermetene, representing the first cyclotetrametallene containing different heavier group 14 elements and the first digermene in a four-membered ring. The formation showcases innovative pathways in organometallic chemistry (Lee et al., 2003).
Organic Compound Reactivity and Derivative Formation
- N-tert-butyl-2,2-dimethylbutyramide Derivatives : Research highlighted the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and primary or secondary amines, leading to the formation of N-tert-butyl-2,2-dimethylbutyramide derivatives. This process opens avenues for novel amide derivatives with potential applications in medicinal chemistry and organic synthesis (Yavari et al., 2003).
Renewable Materials and Green Chemistry
- Renewable Gasoline and Solvents from 2,3-Butanediol : A significant study utilized 2,3-Butanediol to produce a mixture of dioxolanes, demonstrating potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent. This research contributes to the development of renewable energy sources and environmentally friendly materials (Harvey et al., 2016).
Catalysis and Polymerization
- Polylactide Toughening : The synthesis of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide for use in toughening polylactide via polymerization demonstrates innovative approaches to enhancing polymer materials' physical properties. This research indicates the potential for creating more durable and versatile biodegradable plastics (Jing & Hillmyer, 2008).
properties
IUPAC Name |
2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-8(2,3)9(4)12-6(10)5-7(11)13-9/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOZARBOMFFIFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)CC(=O)O1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363426 |
Source
|
Record name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
CAS RN |
62018-49-9 |
Source
|
Record name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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